Iodoazomycin riboside Iodoazomycin riboside
Brand Name: Vulcanchem
CAS No.: 102059-58-5
VCID: VC20743027
InChI: InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1
SMILES: C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O
Molecular Formula: C8H10IN3O5
Molecular Weight: 355.09 g/mol

Iodoazomycin riboside

CAS No.: 102059-58-5

Cat. No.: VC20743027

Molecular Formula: C8H10IN3O5

Molecular Weight: 355.09 g/mol

* For research use only. Not for human or veterinary use.

Iodoazomycin riboside - 102059-58-5

Specification

CAS No. 102059-58-5
Molecular Formula C8H10IN3O5
Molecular Weight 355.09 g/mol
IUPAC Name (2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1
Standard InChI Key FWNOUYXMHAJQMU-DBRKOABJSA-N
Isomeric SMILES C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O
SMILES C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator